molecular formula C16H10BrCl2N3OS2 B2821303 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide CAS No. 392302-98-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide

Cat. No. B2821303
CAS RN: 392302-98-6
M. Wt: 475.2
InChI Key: BFLBCDYUQUFJIJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in its ring structure . The presence of bromobenzyl and dichlorobenzamide groups suggests that it may have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . This provides information about the arrangement of atoms in the molecule and their bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties have been determined using various analytical techniques .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide:

Antifungal Activity

This compound has shown promising antifungal properties. It can inhibit the growth of various fungal strains, making it a potential candidate for developing antifungal medications. The presence of the thiadiazole ring and bromobenzyl group enhances its ability to disrupt fungal cell membranes .

Antibacterial Applications

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interfering with bacterial cell wall synthesis and protein function, which could be useful in treating bacterial infections .

Anticancer Potential

The compound has been studied for its anticancer properties. It can induce apoptosis in cancer cells by activating specific cellular pathways and inhibiting cell proliferation. This makes it a potential candidate for cancer therapy, particularly in targeting resistant cancer cell lines .

Anti-inflammatory Effects

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide has demonstrated anti-inflammatory properties in various studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Antioxidant Properties

This compound also exhibits antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. This property is valuable in preventing cellular damage and could be applied in developing treatments for diseases caused by oxidative stress .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully understand its chemical behavior and potential uses .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3OS2/c17-11-3-1-9(2-4-11)8-24-16-22-21-15(25-16)20-14(23)10-5-12(18)7-13(19)6-10/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBCDYUQUFJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide

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